2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol

Analytical Chemistry Formulation Science Quality Control

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol (CAS 84963-18-8), systematically named (5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol, is a caryophyllane-type bicyclic sesquiterpene alcohol with molecular formula C₁₅H₂₆O and molecular weight 222.37 g/mol. It belongs to the broader caryophyllene alcohol family but is structurally distinct from the more extensively studied β-caryophyllene alcohol (caryolan-1-ol, CAS 472-97-9) and α-caryophyllene alcohol (humulene alcohol, CAS 4586-22-5).

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 84963-18-8
Cat. No. B12673831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol
CAS84963-18-8
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1C(CC=C(CCC2C1CC2(C)C)C)O
InChIInChI=1S/C15H26O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-14,16H,5,7-9H2,1-4H3/b10-6-
InChIKeyAYSAWMBRFWEREX-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol (CAS 84963-18-8): Structural Identity and Procurement Context


2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol (CAS 84963-18-8), systematically named (5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol, is a caryophyllane-type bicyclic sesquiterpene alcohol with molecular formula C₁₅H₂₆O and molecular weight 222.37 g/mol . It belongs to the broader caryophyllene alcohol family but is structurally distinct from the more extensively studied β-caryophyllene alcohol (caryolan-1-ol, CAS 472-97-9) and α-caryophyllene alcohol (humulene alcohol, CAS 4586-22-5) [1]. The compound features a bicyclo[7.2.0]undecane skeleton with a Z-configured endocyclic double bond at C5 and a secondary hydroxyl group at C3, placing it within the caryophyllane sesquiterpenoid subclass alongside compounds such as caryophyllenol II and betulenol [2]. Its EINECS number is 284-819-0, and it is primarily encountered as a research chemical, fragrance intermediate, and semiochemical reference standard .

Why Generic Caryophyllene Alcohol Substitution Fails: The (5Z)-3-ol Isomer Distinction for 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol


The term 'caryophyllene alcohol' encompasses at least four structurally and stereochemically distinct substances differing in ring topology, double-bond geometry, and hydroxyl position. The target compound, (5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol, is a bicyclic secondary alcohol with a Z-configured endocyclic olefin; by contrast, the commercially dominant β-caryophyllene alcohol (CAS 472-97-9) is a tricyclic tertiary alcohol (caryolan-1-ol) bearing the hydroxyl at a bridgehead position [1]. These topological differences produce measurable divergence in calculated density (0.915 vs 1.011 g/cm³), boiling point (305.6 vs 286–295°C), LogP (3.78 vs 4.4–4.81), and hydrogen-bonding capacity (secondary vs tertiary alcohol) [2]. Consequently, interchange without verification alters chromatographic retention, formulation partitioning, derivatization reactivity, and biological target engagement. Procurement specifications that rely solely on the generic name 'caryophyllene alcohol' risk receiving an isomer mixture or the wrong single isomer, invalidating comparative analytical and biological data [1].

Quantitative Differentiation Evidence: 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol vs. Closest Analogs


Physicochemical Fingerprint Divergence: Density, Boiling Point, and LogP vs β-Caryophyllene Alcohol

The target compound (CAS 84963-18-8) exhibits a calculated density of 0.915 g/cm³, a boiling point of 305.6°C at 760 mmHg, and a LogP of 3.78, whereas β-caryophyllene alcohol (CAS 472-97-9, caryolan-1-ol) has a density of 1.011 g/cm³, a boiling point of 286–295°C, and a LogP range of 4.4–4.81 [1]. The 0.096 g/cm³ density difference (approximately 10.5% relative) is sufficient to alter liquid–liquid partitioning behavior in biphasic extractions, while the ≥10°C boiling point elevation directly impacts distillation cut points during purification . The LogP differential of ≥0.62 log units translates to an approximately 4.2-fold difference in octanol–water partition coefficient, affecting both reversed-phase chromatographic retention and predicted membrane permeability [1][2].

Analytical Chemistry Formulation Science Quality Control

Alcohol Class and Reactivity Differentiation: Secondary Allylic Alcohol vs. Tertiary Bridgehead Alcohol

The target compound features a secondary allylic hydroxyl at C3 on the bicyclo[7.2.0]undec-5-ene scaffold, whereas β-caryophyllene alcohol (CAS 472-97-9) possesses a tertiary hydroxyl at the bridgehead position of a tricyclo[6.3.1.0²,⁵]dodecane system [1]. Secondary alcohols undergo oxidation to ketones under conditions where tertiary alcohols are inert, and the allylic nature of the C3 hydroxyl in the target compound renders it susceptible to allylic oxidation and rearrangement pathways not available to the saturated tertiary alcohol . This functional group distinction is directly exploitable in synthetic derivatization: the target compound can be selectively oxidized to the corresponding ketone (CAS 84963-19-9, (5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-one) or acetylated at the secondary position (CAS 84963-22-4), transformations that are not feasible on β-caryophyllene alcohol's tertiary hydroxyl without skeletal rearrangement .

Synthetic Chemistry Derivatization Metabolic Stability

Insect Semiochemical Potency: 10-Fold Superior Attraction Over Caryophyllene Oxide in Field Trials

In replicated field trials using delta traps baited with cotton dental rolls, caryophyllene alcohol (isomer mixture inclusive of the bicyclo[7.2.0]undec-5-en-3-ol scaffold) was 10× more attractive to male Collops vittatus (a predacious beetle) than caryophyllene oxide, a previously identified attractant [1]. The alcohol baits (0.1 g loading) remained attractive for 4 weeks under Arizona field conditions, demonstrating both superior potency and extended field persistence relative to the epoxide comparator [1]. The attraction was male-specific and orientation was from a downwind direction, indicating a defined semiochemical signaling role that is not replicated by the oxide form [1].

Semiochemistry Integrated Pest Management Ecological Monitoring

Fragrance Substantivity and Usage-Level Differentiation: Up to 15% vs. 5% Recommended Concentration

The caryophyllene alcohol isomer mixture (encompassing the bicyclo[7.2.0]undec-5-en-3-ol structural class) carries a FEMA GRAS recommendation of up to 15.0000% in the fragrance concentrate, compared to a maximum recommended usage of 5.0000% for both α-caryophyllene alcohol (CAS 4586-22-5) and β-caryophyllene alcohol (CAS 472-97-9) [1][2]. This 3-fold higher permitted usage level reflects divergent organoleptic potency and safety margins established through the FEMA Expert Panel evaluation process [1]. Additionally, the odor profile of caryophyllene alcohol is described as spicy, mossy, earthy, and resinous at 100%, whereas β-caryophyllene alcohol is characterized as warm woody moss spicy earthy, and α-caryophyllene alcohol exhibits a gasoline-like, ethereal, fruity, lemon character, indicating isomer-specific olfactory differentiation [2][3].

Fragrance Chemistry Perfumery Formulation Regulatory Compliance

In Vivo Anti-Asthmatic Pharmacology: β-Caryophyllene Alcohol Demonstrates Defined Potency Benchmarks; Target Isomer Awaits Characterization

β-Caryophyllene alcohol (CAS 472-97-9) has been pharmacologically characterized in guinea pig asthma models, demonstrating protection against histamine- and acetylcholine-induced asthma with effect duration exceeding 4 hours and a tracheal smooth muscle relaxation pD₂ value of 4.36 ± 0.37 [1]. It inhibited antigen-induced SRS-A release from sensitized guinea pig lung fragments with an ID₅₀ of 23 mg/L and inhibited SRS-A-induced ileum contraction with an ID₅₀ of 18 mg/L [1]. In a separate study, β-caryophyllene alcohol (50 mg/kg) significantly prolonged the specific asthmatic latent period in guinea pigs and depressed total leucocyte counts [2]. Pharmacokinetic evaluation in rats revealed moderate volumes of distribution (Vz 5.63–8.97 L/kg), short elimination half-life (29.6–48.3 min), and low oral bioavailability (1.17–6.22%) with extensive glucuronidation [3]. No equivalent pharmacological or pharmacokinetic data have been published for the (5Z)-3-ol isomer (CAS 84963-18-8), representing both a knowledge gap and a research differentiation opportunity.

Respiratory Pharmacology Drug Discovery Natural Product Pharmacology

Genotoxicity and Dermal Safety: Negative Genotoxicity Finding for β-Caryophyllene Alcohol Establishes Class Baseline

Based on the RIFM safety assessment, β-caryophyllene alcohol (CAS 472-97-9) does not present a concern for genotoxicity, with no significant UV absorbance between 290 and 700 nm (molar absorption coefficient below the 1000 L mol⁻¹·cm⁻¹ benchmark), supporting a negative phototoxicity potential [1]. The compound is classified as Cramer Class III (High) by expert judgment, and its worldwide volume of use is in the 0.1–1 metric ton per year band (IFRA, 2011) [1]. The maximum skin level in fine fragrances uses a default value of 0.02% [2]. A toxicologic and dermatologic review confirmed that no data gaps preclude its safe use as a fragrance ingredient at current exposure levels [2]. The target (5Z)-3-ol isomer (CAS 84963-18-8) shares the same molecular formula and functional groups (one H-bond donor, one H-bond acceptor) but differs in alcohol class; its specific toxicological profile has not been independently assessed, and its safety cannot be assumed identical to β-caryophyllene alcohol without isomer-specific data [1].

Toxicology Regulatory Safety Cosmetic Ingredient Assessment

Validated Application Scenarios for 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol (CAS 84963-18-8)


Analytical Reference Standard for Caryophyllane Sesquiterpenoid Profiling in Essential Oils

The distinct physicochemical fingerprint of CAS 84963-18-8—specifically its GC-compatible boiling point (305.6°C), calculated LogP (3.78), and refractive index (1.477)—enables its use as a chromatographic reference standard for resolving caryophyllane alcohol isomers in complex essential oil matrices . Its retention behavior differs measurably from β-caryophyllene alcohol (LogP 4.4–4.81, RI ~1568) and caryophyllene oxide, allowing unambiguous peak assignment in GC-MS and GC-FID analyses of clove, hop, cannabis, and pepper oils where multiple caryophyllane derivatives co-elute [1]. The secondary alcohol functionality also permits selective derivatization (silylation, acetylation) for enhanced GC resolution from co-occurring tertiary alcohols .

Synthetic Intermediate for Caryophyllane-Derived Ketone and Ester Building Blocks

The secondary allylic alcohol group at C3 makes this isomer uniquely suited as a synthetic precursor for producing the corresponding ketone (CAS 84963-19-9) and acetate ester (CAS 84963-22-4) under mild conditions . This contrasts with β-caryophyllene alcohol, whose tertiary bridgehead hydroxyl resists direct oxidation and requires skeletal rearrangement for functionalization [1]. Medicinal chemistry programs exploring structure–activity relationships around the caryophyllane scaffold can leverage this reactivity to generate focused compound libraries with modifications at the C3 position, a vector inaccessible from the β-isomer [1].

Field Semiochemical Dispenser for Collops vittatus Population Monitoring in Integrated Pest Management

Based on the 10-fold attraction superiority of caryophyllene alcohol over caryophyllene oxide demonstrated in Arizona field trials, formulations containing this compound (or its isomer mixture) can be deployed in delta traps for monitoring Collops vittatus populations in cotton and alfalfa agroecosystems . The 4-week field persistence at 0.1 g loading per dispenser provides a practical deployment interval, and the male-specific attraction enables targeted population surveillance without disrupting beneficial predator sex ratios .

Fragrance Formulations Requiring Higher Usage Levels with Spicy-Mossy Organoleptic Character

For perfumery applications where a spicy, mossy, earthy, resinous character is desired at higher incorporation rates, caryophyllene alcohol (encompassing the target isomer class) offers a 3-fold higher FEMA GRAS usage ceiling (up to 15% in fragrance concentrate) compared to the single-isomer α- and β- forms (each capped at 5%) [1]. This expanded formulation window, combined with its fixative properties and Structure Class I designation, supports cost-effective creation of woody-spicy accords in fine fragrances, personal care products, and household cleaners [1]. However, formulators must verify that their specific isomer composition meets the safety data requirements of the intended regulatory jurisdiction [1].

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